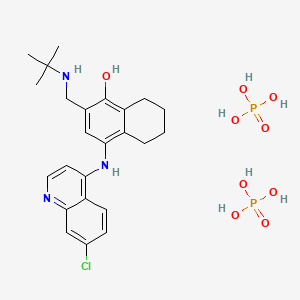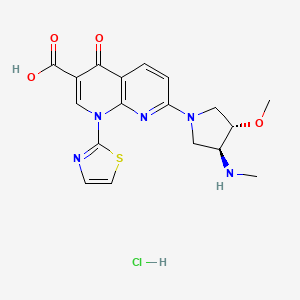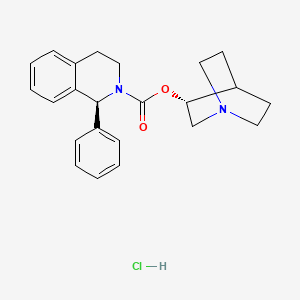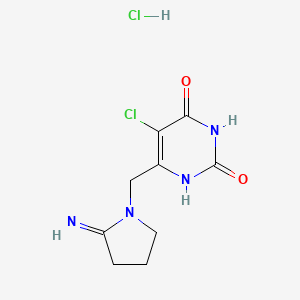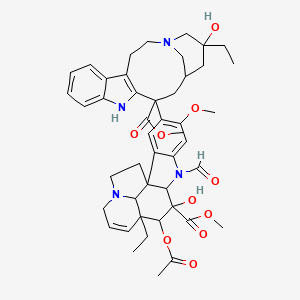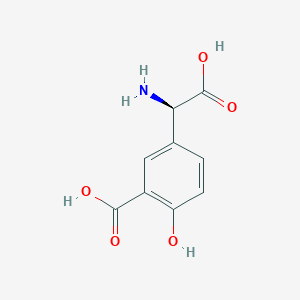
Neurogard
描述
Neurogard is a compound primarily used in the treatment of neuropathic pain. It is a combination of pregabalin, nortriptyline, and methylcobalamin. Pregabalin is an anticonvulsant and neuropathic pain agent, nortriptyline is a tricyclic antidepressant, and methylcobalamin is a form of vitamin B12. Together, these components work synergistically to alleviate pain by modulating calcium channel activity, increasing levels of chemical messengers in the brain, and protecting nerve fibers .
Synthetic Routes and Reaction Conditions:
Pregabalin: Synthesized through a multi-step process starting from 3-cyanobenzaldehyde, which undergoes hydrogenation, cyclization, and subsequent hydrolysis.
Nortriptyline: Prepared by the reduction of dibenzosuberone followed by a Grignard reaction with 3-chloropropylmagnesium chloride and subsequent cyclization.
Methylcobalamin: Produced through the fermentation of specific strains of bacteria, followed by extraction and purification.
Industrial Production Methods:
Pregabalin: Industrially produced using a continuous flow process to ensure high yield and purity.
Nortriptyline: Manufactured through batch processing with stringent control over reaction conditions to maintain consistency.
Methylcobalamin: Large-scale production involves fermentation in bioreactors, followed by downstream processing to isolate and purify the compound.
Types of Reactions:
Pregabalin: Undergoes oxidation and reduction reactions. It can also participate in nucleophilic substitution reactions.
Nortriptyline: Primarily undergoes oxidation and reduction reactions. It can also undergo electrophilic aromatic substitution.
Methylcobalamin: Participates in redox reactions and can undergo methylation and demethylation.
Common Reagents and Conditions:
Pregabalin: Common reagents include hydrogen gas for hydrogenation and acids or bases for hydrolysis.
Nortriptyline: Reagents such as lithium aluminum hydride for reduction and Grignard reagents for nucleophilic addition.
Methylcobalamin: Utilizes cobalt salts and reducing agents for its synthesis.
Major Products Formed:
Pregabalin: Forms various intermediates during synthesis, with the final product being a stable, crystalline solid.
Nortriptyline: Produces intermediates such as dibenzosuberone and 3-chloropropylmagnesium chloride.
Methylcobalamin: Results in a highly purified form of vitamin B12.
科学研究应用
Neurogard has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of similar molecules.
Biology: Investigated for its effects on nerve cells and its potential to protect against neurodegenerative diseases.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating neuropathic pain and other neurological disorders.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Neurogard exerts its effects through multiple mechanisms:
Pregabalin: Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing calcium influx and decreasing the release of excitatory neurotransmitters.
Nortriptyline: Inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing mood.
Methylcobalamin: Acts as a cofactor in the synthesis of methionine from homocysteine, essential for maintaining nerve health and function
相似化合物的比较
Neurogard is unique due to its combination of three active ingredients, each targeting different aspects of neuropathic pain:
Similar Compounds:
This compound stands out due to its multi-faceted approach to pain management, combining the benefits of anticonvulsants, antidepressants, and vitamins in one formulation .
属性
IUPAC Name |
1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860997 | |
| Record name | 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70449-94-4 | |
| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70449-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070449944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)



